![molecular formula C21H21Br2N5O3 B10872370 N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10872370.png)
N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide
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Overview
Description
N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide.
Introduction of the dimethylamino group: This step involves the reaction of the brominated indole with dimethylamine.
Formation of the hydrazide: The final step involves the reaction of the intermediate with acetic hydrazide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXOINDOL-3-YLIDENE}AMINO-2-({[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE
- **N-{5-CHLORO-1-[(DIMETHYLAMINO)METHYL]-2-OXOINDOL-3-YLIDENE}AMINO-2-({[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE
Uniqueness
N’~1~-{5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-({[1-(4-BROMOPHENYL)ETHYLIDENE]AMINO}OXY)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H21Br2N5O3 |
---|---|
Molecular Weight |
551.2 g/mol |
IUPAC Name |
N-[5-bromo-1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]imino-2-[(E)-1-(4-bromophenyl)ethylideneamino]oxyacetamide |
InChI |
InChI=1S/C21H21Br2N5O3/c1-13(14-4-6-15(22)7-5-14)26-31-11-19(29)24-25-20-17-10-16(23)8-9-18(17)28(21(20)30)12-27(2)3/h4-10,30H,11-12H2,1-3H3/b25-24?,26-13+ |
InChI Key |
NRSGGOAWWIDDKK-WCSUUKFHSA-N |
Isomeric SMILES |
C/C(=N\OCC(=O)N=NC1=C(N(C2=C1C=C(C=C2)Br)CN(C)C)O)/C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(=NOCC(=O)N=NC1=C(N(C2=C1C=C(C=C2)Br)CN(C)C)O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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